molecular formula C12H9N3O3S B13369175 2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione

2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13369175
M. Wt: 275.29 g/mol
InChI Key: UWDRPCUCDARWSQ-UHFFFAOYSA-N
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Description

2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a thiazolidine ring fused with an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of an appropriate isoindole derivative with a thiazolidine precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-(4-morpholinyl)phenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of the thiazolidine and isoindole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9N3O3S

Molecular Weight

275.29 g/mol

IUPAC Name

2-[(2-amino-4-oxo-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C12H9N3O3S/c13-12-14-9(16)8(19-12)5-15-10(17)6-3-1-2-4-7(6)11(15)18/h1-4,8H,5H2,(H2,13,14,16)

InChI Key

UWDRPCUCDARWSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3C(=O)N=C(S3)N

Origin of Product

United States

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